6-Azepan-1-yl-hexylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [1,7]-electrocyclization of suitable intermediates . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of 6-Azepan-1-yl-hexylamine may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Azepan-1-yl-hexylamine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring or the hexylamine chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
6-Azepan-1-yl-hexylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azepan-1-yl-hexylamine involves its interaction with specific molecular targets and pathways. The azepane ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The hexylamine chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepine: Contains a fused benzene and diazepine ring, differing in structure and pharmacological properties.
Uniqueness
This compound is unique due to its combination of the azepane ring and hexylamine chain, which imparts distinct chemical and biological properties . This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
6-(azepan-1-yl)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c13-9-5-1-2-6-10-14-11-7-3-4-8-12-14/h1-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJYBVLPFAIGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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